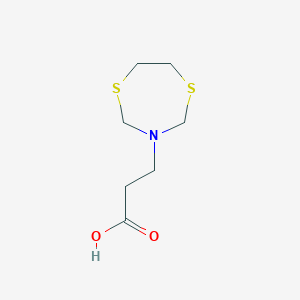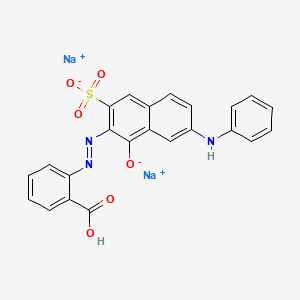
2-(Dimethylamino)-N-hydroxyisonicotinimidamide
Übersicht
Beschreibung
2-(Dimethylamino)-N-hydroxyisonicotinimidamide, also known as DMHIN, is a derivative of isonicotinic acid hydrazide (INH) and is a powerful antibacterial agent. It is a synthetic compound that has been used in scientific research to study the mechanisms of action of antibiotics and to identify potential new therapeutic targets. DMHIN has been found to possess broad-spectrum antibacterial activity against both gram-positive and gram-negative bacteria and has been used in laboratory experiments to study the effects of antibiotics on bacterial growth and metabolism.
Wissenschaftliche Forschungsanwendungen
Drug Delivery Systems
The amphiphilic nature of polymers derived from 2-(Dimethylamino)-N-hydroxyisonicotinimidamide makes them suitable for creating polymersomes . These are vesicles that can encapsulate drugs, protecting them from degradation and targeting their delivery to specific sites within the body . The polymersomes’ ability to respond to pH and temperature changes is particularly valuable for releasing drugs in response to the unique environment of disease sites .
Gene Therapy
Polymers containing 2-(Dimethylamino)-N-hydroxyisonicotinimidamide units can form complexes with DNA, facilitating the delivery of genetic material into cells. This is crucial for gene therapy applications where genetic defects are corrected or modified to treat diseases . The cationic nature of these polymers allows them to form stable complexes with anionic DNA, protecting it from enzymatic degradation during delivery .
Nanoreactors
The responsive nature of 2-(Dimethylamino)-N-hydroxyisonicotinimidamide-based polymers allows them to form nanoreactors. These are tiny vessels that can carry out chemical reactions in a controlled environment. The stimuli-responsive properties enable the nanoreactors to change their behavior in response to external signals, such as pH or temperature, which is useful for controlled synthesis and degradation of compounds .
Anticancer Therapeutics
The ability to co-load drugs and DNA into micelles formed from 2-(Dimethylamino)-N-hydroxyisonicotinimidamide-based polymers opens up possibilities for combination therapies in cancer treatment. For instance, the co-delivery of quercetin, an anticancer drug, along with therapeutic DNA, can have a synergistic effect on inhibiting tumor growth .
Bioconjugation
2-(Dimethylamino)-N-hydroxyisonicotinimidamide is used in bioconjugation reactions, particularly with carboxylated peptides and small proteins. This is essential in medical research for preparing various biologically active compounds and studying their interactions. Bioconjugation is a cornerstone in developing targeted therapies and diagnostics.
Stimuli-Responsive Materials
The compound is integral in synthesizing stimuli-responsive materials, which can change their physical properties in response to environmental changes. These materials have applications in creating smart drug delivery systems, tissue engineering scaffolds, and self-healing materials .
Artificial Organelles
Due to their compartmentalized structure, polymersomes made from 2-(Dimethylamino)-N-hydroxyisonicotinimidamide can mimic the function of natural organelles. They can be engineered to perform specific biochemical functions, which is valuable for synthetic biology applications and the creation of artificial cells .
Theranostics
The integration of therapeutic and diagnostic functions into a single platform is known as theranostics. Polymersomes and micelles derived from 2-(Dimethylamino)-N-hydroxyisonicotinimidamide can be used for this purpose, allowing for simultaneous disease targeting, drug delivery, and monitoring of treatment efficacy .
Wirkmechanismus
Target of Action
It’s structurally similar to deanol , which has been used in the treatment of attention deficit-hyperactivity disorder (ADHD), Alzheimer’s disease, autism, and tardive dyskinesia . The exact targets and their roles need further investigation.
Mode of Action
It’s structurally similar to Deanol
Biochemical Pathways
A study on the hydrogen isotope ratios of amino acids in organisms suggests that the compound might have an impact on the biosynthetic and catabolic pathways .
Pharmacokinetics
A study on a structurally similar compound, 17-demethoxy 17-[[(2-dimethylamino)ethyl]amino]geldanamycin (17dmag), showed that it had a total body clearance of 70 ml/kg/min
Result of Action
Deanol, a structurally similar compound, has been used in the treatment of adhd, alzheimer’s disease, autism, and tardive dyskinesia , suggesting potential neurological effects.
Action Environment
A study on a ph and temperature-responsive polymer based on 2-(dimethylamino)ethyl methacrylate (dmaema) showed that the polymer could adsorb cr (vi) due to strong electrostatic interactions between its tertiary amines and cr (vi) . This suggests that the compound’s action might be influenced by environmental factors such as pH and temperature.
Eigenschaften
IUPAC Name |
2-(dimethylamino)-N'-hydroxypyridine-4-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O/c1-12(2)7-5-6(3-4-10-7)8(9)11-13/h3-5,13H,1-2H3,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJMUGRFUJLXJQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CC(=C1)C(=NO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Dimethylamino)-N-hydroxyisonicotinimidamide | |
CAS RN |
468068-31-7 | |
| Record name | 2-(Dimethylamino)-N-hydroxy-4-pyridinecarboximidamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=468068-31-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl N-({3-azabicyclo[3.2.1]octan-8-yl}methyl)carbamate hydrochloride](/img/structure/B1384330.png)



![1,7,7-trimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepin-4-one](/img/structure/B1384335.png)


![Bis[2-(2-benzothiazolyl)phenolato]zinc(II)](/img/structure/B1384341.png)




